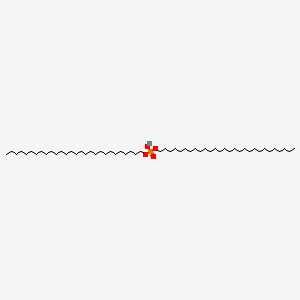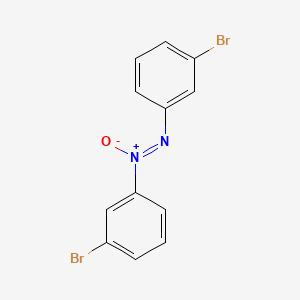
2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-N-(2-phenylethyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-N-(2-phenylethyl)hexanamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-N-(2-phenylethyl)hexanamide typically involves the reaction of 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoic acid with 2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-N-(2-phenylethyl)hexanamide primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve nucleophilic substitution where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as alkoxides, amines, and thiols. The reactions are typically carried out under mild conditions to prevent the degradation of the compound.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an alkoxide may yield an ether, while reaction with an amine may produce a substituted amide.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-N-(2-phenylethyl)hexanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-N-(2-phenylethyl)hexanamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-hexanamine
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate
Uniqueness
2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-N-(2-phenylethyl)hexanamide stands out due to its specific combination of fluorine atoms and the phenylethyl group. This unique structure imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it particularly valuable in applications requiring robust and durable materials.
Properties
CAS No. |
70414-01-6 |
|---|---|
Molecular Formula |
C14H10F11NO |
Molecular Weight |
417.22 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,6-undecafluoro-N-(2-phenylethyl)hexanamide |
InChI |
InChI=1S/C14H10F11NO/c15-10(16,9(27)26-7-6-8-4-2-1-3-5-8)11(17,18)12(19,20)13(21,22)14(23,24)25/h1-5H,6-7H2,(H,26,27) |
InChI Key |
RYQZIXCMWPWVAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(2-methylpiperidin-1-yl)propan-1-one](/img/structure/B14163283.png)
![2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline](/img/structure/B14163293.png)


![(4E)-N-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-imine](/img/structure/B14163306.png)
![4-(Chloromethyl)-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14163307.png)
![Benzenepentanamide, 4-chloro-gamma-(3-chlorophenyl)-delta-hydroxy-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-alpha-methyl-alpha-2-propen-1-yl-, (alphaS,gammaR,deltaR)-](/img/structure/B14163308.png)
![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy-](/img/structure/B14163319.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B14163320.png)

![2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B14163329.png)


